2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol is a chemical compound notable for its applications in the field of ultraviolet (UV) light stabilization. This compound features a benzotriazole moiety, which is well-regarded for its ability to absorb UV radiation, thus protecting materials from degradation caused by exposure to sunlight. The structure of this compound includes an amino group and a methyl group, contributing to its unique properties and functionalities.
The compound can be classified under the category of benzotriazole derivatives, which are widely used as UV absorbers in various applications, particularly in polymers and coatings. Its synthesis has been explored in multiple studies, highlighting its utility in enhancing the stability of materials against UV-induced degradation .
The synthesis of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol typically involves several key steps:
Technical details include controlling reaction conditions such as pH and temperature, which are critical for achieving high yields. Various reducing agents have been reported in literature to optimize the cyclization process .
The molecular formula of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol is CHNO. Its structure features:
This arrangement contributes to its chemical reactivity and stability under UV light exposure.
The compound exhibits several chemical reactions that enhance its utility:
These reactions are critical for tailoring the properties of the compound for specific applications in UV stabilization .
The mechanism by which 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol acts as a UV stabilizer involves:
This mechanism is supported by empirical data showing improved stability and longevity of materials containing this compound when subjected to UV light .
The physical properties of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol include:
Chemical properties include:
These properties make it suitable for incorporation into various polymer formulations.
The primary applications of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol include:
Benzotriazole-phenolic hybrids constitute a structurally diverse class of compounds with demonstrated efficacy across multiple therapeutic domains. The benzotriazole nucleus serves as a bioisostere for imidazole, triazole, and other nitrogen-containing heterocycles, enhancing binding affinity to biological targets while improving metabolic stability [2] [7]. This molecular versatility enables interactions with enzymes, receptors, and nucleic acids through hydrogen bonding, π-π stacking, and coordination with metal ions [2]. The phenolic component contributes antioxidant properties and facilitates membrane permeability, while the amino group in the 2-amino-6-(2H-benzotriazol-2-yl)-4-methylphenol variant provides an additional hydrogen-bond donor/acceptor site and a potential point for derivatization [5] [6].
Table 1: Comparative Bioactive Profiles of Selected Benzotriazole-Phenolic Hybrids
Compound Structure | Biological Activities | Key Structural Determinants | |
---|---|---|---|
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol | UV absorber (industrial applications) | Long alkyl chain enhances lipophilicity and substrate compatibility | [1] [8] |
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol (UV-326) | Photostabilizer, corrosion inhibitor | Chloro substituent and tert-butyl group optimize UV absorption | [4] [7] |
5-Arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones | Antimicrobial (Bacillus subtilis, Escherichia coli) | Thiazolidinone core with benzotriazolylacetamide side chain | [2] |
2-Amino-6-(2H-benzotriazol-2-yl)-4-methylphenol | Building block for antitumor/antimicrobial agents | Ortho-amino group enables Schiff base formation and metal chelation | [3] [6] |
Pharmacological studies of structurally analogous compounds demonstrate potent antimicrobial effects against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 0.125 μg/mL for advanced oxazolidinone-benzotriazole conjugates [2]. The 2-amino substitution pattern in our target compound is particularly significant as amino-functionalized benzotriazole derivatives exhibit enhanced antiproliferative activities against diverse cancer cell lines through tubulin polymerization inhibition and DNA intercalation mechanisms [2]. Molecular hybridization strategies incorporating the benzotriazole-phenol scaffold with known pharmacophores such as quinolones (e.g., compound 11 in research literature) have yielded dual-acting molecules with improved target affinity and reduced susceptibility to resistance mechanisms [2]. The presence of electron-donating groups (amino, methyl) ortho to the phenolic hydroxyl creates a metal-chelating environment potentially useful in neurodegenerative disease therapeutics [5] [6].
The medicinal exploration of benzotriazole derivatives commenced in the late 1960s following the recognition of azole heterocycles as privileged scaffolds in antifungal drug development [2]. Initial efforts focused on simple 1H-benzotriazole derivatives as plant growth regulators and choleretic agents, but significant breakthroughs emerged in the 1980s-1990s with the design of complex hybrid molecules [2]. Sparatore's pioneering work during this era demonstrated that benzotriazole embedded within larger heterocyclic systems markedly enhanced antibacterial properties compared to the parent nucleus [2]. A pivotal advancement occurred in 1989 when Sanna's group developed triazolo[4,5-f]-quinolinone carboxylic acids (structurally related to oxolinic acid), which exhibited potent activity against Escherichia coli (MIC: 12.5-25 μg/mL), establishing the benzotriazole moiety as a critical pharmacophore in quinolone antibiotics [2].
The early 2000s witnessed strategic innovations in molecular design through benzotriazole's role as a synthetic auxiliary, facilitating the construction of complex architectures like peptidomimetic macrocycles via Katrizsky's N-acylbenzotriazole methodology [2]. This period also saw the emergence of benzotriazole-acrylonitrile hybrids demonstrating potent tubulin inhibition (e.g., compound 14 in research literature), expanding benzotriazole's therapeutic relevance into anticancer domains [2]. The evolution continued with oxazolidinone-benzotriazole conjugates designed to overcome resistance in Gram-positive pathogens, where benzotriazole substitution patterns significantly influenced antibacterial potency—linear isomers consistently outperformed angular configurations, and electron-withdrawing groups (e.g., -COOMe) at the benzotriazole 5-position yielded compounds with MIC values (0.125–0.25 μg/mL) surpassing linezolid against vancomycin-resistant enterococci [2].
Table 2: Historical Milestones in Benzotriazole-Based Medicinal Chemistry
Time Period | Key Developments | Therapeutic Advancements | |
---|---|---|---|
1960s-1970s | Discovery of azole antifungal agents | Foundation for understanding nitrogen heterocycle bioactivity | |
1980s-1990s | Triazoloquinolinone carboxylic acids (Sanna, 1989) | Validated antimicrobial activity against Gram-negative bacteria | [2] |
Late 1990s | N-acyl-1H-benzotriazole derivatives (Al-Omran) | Broad-spectrum antimicrobial agents with bactericidal effects | [2] |
Early 2000s | Benzotriazolyl acrylonitriles | Potent tubulin inhibitors with antiproliferative activity | [2] |
2000s-2010s | Oxazolidinone-benzotriazole hybrids (Das, Asati) | Linezolid analogs effective against MRSA and VRE | [2] |
Contemporary | Amino-functionalized benzotriazole-phenols | Multi-target ligands for polypharmacology | [3] [6] |
The structural evolution culminated in sophisticated amino-functionalized variants like 2-amino-6-(2H-benzotriazol-2-yl)-4-methylphenol, where the ortho-amino group enables unique molecular interactions unavailable to non-amino-substituted analogs [3] [5] [6]. This compound exemplifies modern benzotriazole medicinal chemistry—exploiting the heterocycle as both a pharmacophore and a synthetic handle for generating structurally diverse libraries targeting multiple pathological pathways simultaneously [2] [6].
The structural complexity of 2-amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol positions it as an ideal scaffold for designing multi-target therapeutics, addressing limitations in single-target drug discovery. Benzotriazole derivatives inherently modulate multiple biological pathways due to their electronic versatility and three-dimensional binding capabilities [2] [7]. The phenolic hydroxyl group enables hydrogen bonding with kinase ATP pockets, while the benzotriazole nitrogen atoms coordinate with metalloenzyme active sites [2] [5]. The ortho-amino group significantly expands target engagement potential through: (1) Formation of Schiff bases with aldehyde-containing enzymatic cofactors; (2) Participation in acid-base catalysis at enzyme active sites; and (3) Enhanced chelation of divalent cations (Zn²⁺, Mg²⁺) essential for numerous enzymatic functions [5] [6].
Benzotriazole-phenol hybrids exhibit documented activity against therapeutically synergistic targets. For instance, benzotriazolyl acrylonitrile derivatives disrupt microtubule dynamics via tubulin polymerization inhibition while concurrently generating reactive oxygen species—a dual mechanism that enhances antitumor efficacy against drug-resistant carcinomas [2]. Similarly, quinolone-benzotriazole fusions (e.g., levofloxacin analogs modified at the carboxyl moiety with 2-aminobenzotriazole) maintain topoisomerase IV inhibition while acquiring additional mechanisms that circumvent common resistance pathways [2]. This multi-target capacity is exemplified by oxazolidinone-benzotriazole conjugates that inhibit bacterial protein synthesis while disrupting membrane integrity, yielding compounds with potency against both replicating and dormant bacterial phenotypes [2].
Table 3: Validated Enzymatic Targets for Advanced Benzotriazole Hybrids
Enzymatic Target | Therapeutic Area | Benzotriazole Hybrid Examples | Biological Outcome | |
---|---|---|---|---|
Tubulin | Oncology | Benzotriazolyl acrylonitriles | Microtubule destabilization → apoptosis | [2] |
Bacterial topoisomerase IV | Anti-infectives | Quinolone-benzotriazole fusions | DNA supercoiling inhibition | [2] |
Fungal CYP51 (lanosterol 14α-demethylase) | Antifungals | Triazole-benzotriazole conjugates | Ergosterol biosynthesis inhibition | [2] |
HIV-1 reverse transcriptase | Antivirals | Benzimidazole-benzotriazole analogs | Nucleoside analog potentiation | [2] |
Kinases / Metalloenzymes | Oncology, neurodegeneration | 2-Amino-6-(2H-benzotriazol-2-yl)-4-methylphenol derivatives | Dual kinase/metalloenzyme inhibition (projected) |
The 2-amino-6-(2H-benzotriazol-2-yl)-4-methylphenol scaffold offers unparalleled opportunities for rational polypharmacology through strategic derivatization. The amino group permits acylations, reductive aminations, or metal complex formations to fine-tune target selectivity [3] [6]. Molecular modeling indicates that extended conjugation between the benzotriazole and phenolic rings creates planar regions suitable for intercalation into nucleic acids, while the methyl group enhances hydrophobic interactions with enzyme pockets [5] [6]. These features enable the simultaneous inhibition of therapeutically synergistic targets—such as histone deacetylases (zinc-dependent) and protein kinases—potentially yielding enhanced efficacy in oncology applications with reduced resistance development [2]. This compound exemplifies the transition from single-target dogma to multi-target rational design, where the molecular architecture is intentionally engineered to engage complementary disease pathways through a unified chemical framework [1] [2].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1